molecular formula C19H24N2O2S B2969292 1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine CAS No. 670272-19-2

1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine

Cat. No.: B2969292
CAS No.: 670272-19-2
M. Wt: 344.47
InChI Key: DWOOPEDJLUIBAK-UHFFFAOYSA-N
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Description

1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine is a sulfonamide-functionalized piperazine derivative characterized by a 1-ethylpiperazine core linked to a 4'-methylbiphenyl-4-sulfonyl group. This compound belongs to a class of aryl sulfonyl piperazines, which are frequently explored in medicinal chemistry for their diverse biological activities, including antiproliferative, neuroprotective, and receptor antagonism properties . Synthesis typically involves sulfonylation of 1-ethylpiperazine with a pre-functionalized biphenyl sulfonyl chloride, followed by purification via crystallization or chromatography .

Properties

IUPAC Name

1-ethyl-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-3-20-12-14-21(15-13-20)24(22,23)19-10-8-18(9-11-19)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOOPEDJLUIBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine is the GABA receptor. The GABA receptor is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.

Biochemical Pathways

The compound’s interaction with the GABA receptor affects the GABAergic neurotransmission pathway. This pathway is responsible for inhibitory neurotransmission in the central nervous system. The compound’s action on this pathway can lead to changes in neuronal excitability and neurotransmission.

Biological Activity

1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperazine ring substituted with an ethyl group and a sulfonyl group linked to a biphenyl moiety. This configuration contributes to its unique biological properties.

This compound exhibits its biological activity primarily through the modulation of neurotransmitter systems. It has been studied for its interaction with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various neurological disorders.

Table 1: Summary of Biological Mechanisms

MechanismDescriptionReference
5-HT6 Receptor Antagonism Inhibits serotonin signaling pathways, potentially aiding in cognitive enhancement.
Neuroprotective Effects Demonstrated protective effects against neurotoxicity in astrocyte models.
Anticancer Activity Induces apoptosis in cancer cell lines through mitochondrial pathways.

Pharmacological Effects

Research indicates that this compound may possess multiple pharmacological effects:

  • Cognitive Enhancement : As a 5-HT6 receptor antagonist, it may enhance cognitive functions and memory.
  • Neuroprotection : Studies have shown that it can protect neuronal cells from damage induced by toxic agents.
  • Anticancer Properties : Preliminary data suggest that similar piperazine derivatives can induce apoptosis in various cancer cell lines.

Case Study 1: Neuroprotective Properties

In a study examining the glioprotective properties of piperazine derivatives, this compound was found to significantly reduce cell death in C8-D1A astrocytes exposed to neurotoxic agents like rotenone and 6-hydroxydopamine. The compound's ability to mitigate oxidative stress was highlighted as a key mechanism for its neuroprotective effects.

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of piperazine derivatives revealed that this compound induced apoptosis in several cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating significant cytotoxicity at micromolar concentrations.

Comparison with Similar Compounds

Electronic and Steric Effects

  • 4'-Methylbiphenyl vs. Nitrophenyl : The electron-donating methyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to the electron-withdrawing nitro group in 1-((4-nitrophenyl)sulfonyl)piperazine, which is associated with antiproliferative activity but lower bioavailability .
  • Ethyl vs. Methanesulfonyl Substituents : The ethyl group at the piperazine nitrogen (target compound) offers greater conformational flexibility than the methanesulfonyl group in 1-methanesulfonyl-4-(4-phenylthiazol-2-yl)piperazine, which is optimized for HIV-1 inhibition via steric hindrance .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity vs. This contrasts with 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine, where the sulfonylethyl chain balances lipophilicity and solubility .
  • Metabolic Stability : Piperazine rings are prone to N-oxidation, but the ethyl substituent in the target compound may slow this process compared to unsubstituted analogues .

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